![molecular formula C25H18ClN3O2 B2764104 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326937-25-0](/img/structure/B2764104.png)
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
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Description
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H18ClN3O2 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of similar compounds in the synthesis of new chemical entities. For example, the study by Prabakaran, Manivel, and Khan (2010) showcases the microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, catalyzed by palladium, leading to the formation of novel isoquinoline derivatives. This methodology could be adapted for synthesizing derivatives of the compound , exploring its potential in creating new molecules with unique properties (Prabakaran, Manivel, & Khan, 2010).
Antimicrobial Applications
Another area of application is in the development of antimicrobial agents. Compounds with a structure similar to the one have been evaluated for their antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives and screened them for antibacterial and antifungal activities. Their methodology and findings could provide a foundation for researching the antimicrobial potential of "2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one" (Desai, Shihora, & Moradia, 2007).
Thermo-physical Properties
Investigating the thermo-physical properties of chemical compounds in various solvents is crucial for understanding their behavior and potential applications. Studies such as that by Godhani, Dobariya, Sanghani, and Mehta (2017) explore the density, viscosity, and ultrasonic velocity of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethyl formamide. This research can guide the examination of the compound of interest in different solvents, which is essential for its application in chemical synthesis and materials science (Godhani, Dobariya, Sanghani, & Mehta, 2017).
Mechanoluminescent Materials
Finally, the creation of smart luminescent materials is a fascinating application area. The work by Song et al. (2016) on Ir(III) complexes that exhibit dual-emission, aggregation-induced fluorescence, and phosphorescence could inspire research into the mechanoluminescent properties of the compound . Such studies can lead to its application in data security protection and the design of advanced luminescent materials (Song et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-7-8-17(13-16(15)2)23-27-24(31-28-23)22-14-29(19-11-9-18(26)10-12-19)25(30)21-6-4-3-5-20(21)22/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGOSJQIHHMRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one |
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